molecular formula C5H9NO2 B6250427 3,4-dihydroxy-3-methylbutanenitrile CAS No. 220946-31-6

3,4-dihydroxy-3-methylbutanenitrile

Cat. No.: B6250427
CAS No.: 220946-31-6
M. Wt: 115.1
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Description

3,4-Dihydroxy-3-methylbutanenitrile: is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylation of 3-methylbutanenitrile: One common method involves the hydroxylation of 3-methylbutanenitrile using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.

    Industrial Production Methods: Industrially, 3,4-dihydroxy-3-methylbutanenitrile can be synthesized through a multi-step process involving the nitrile group introduction followed by selective hydroxylation. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydroxy-3-methylbutanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: 3,4-dioxo-3-methylbutanenitrile, 3,4-dicarboxy-3-methylbutanenitrile.

    Reduction Products: 3,4-dihydroxy-3-methylbutylamine.

    Substitution Products: 3,4-dialkoxy-3-methylbutanenitrile, 3,4-diacyl-3-methylbutanenitrile.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential role in metabolic pathways and enzyme interactions.
  • Studied for its effects on cellular processes and signaling pathways.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Used in the development of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the formulation of advanced polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: 3,4-Dihydroxy-3-methylbutanenitrile exerts its effects through interactions with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

    3,4-Dihydroxy-3-methyl-2-pentanone: Shares similar hydroxylation but differs in the presence of a ketone group instead of a nitrile group.

    3,4-Dihydroxy-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,4-Dihydroxy-3-methylbutylamine: Formed by the reduction of the nitrile group to an amine.

Uniqueness: 3,4-Dihydroxy-3-methylbutanenitrile is unique due to its combination of hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

CAS No.

220946-31-6

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

0

Origin of Product

United States

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